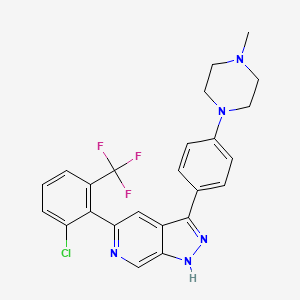

Hpk1-IN-15

Description

Properties

Molecular Formula |

C24H21ClF3N5 |

|---|---|

Molecular Weight |

471.9 g/mol |

IUPAC Name |

5-[2-chloro-6-(trifluoromethyl)phenyl]-3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[3,4-c]pyridine |

InChI |

InChI=1S/C24H21ClF3N5/c1-32-9-11-33(12-10-32)16-7-5-15(6-8-16)23-17-13-20(29-14-21(17)30-31-23)22-18(24(26,27)28)3-2-4-19(22)25/h2-8,13-14H,9-12H2,1H3,(H,30,31) |

InChI Key |

QVGWBTYTEUGLLR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=NNC4=CN=C(C=C43)C5=C(C=CC=C5Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hpk1 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, making it a compelling target for immuno-oncology.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial intracellular checkpoint, attenuating T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[3][4] Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity by unleashing the full potential of T cells and other immune effector cells. This guide provides a detailed overview of the target engagement of HPK1, with a focus on the potent and selective inhibitor, Hpk1-IN-15.

This compound, identified as compound 50 in patent WO2018049200A1, is a potent and selective inhibitor of HPK1.[5] While specific quantitative data for this compound is not extensively available in the public domain, this guide will utilize data from other well-characterized HPK1 inhibitors to illustrate the principles of target engagement and provide a framework for assessing novel inhibitors like this compound.

HPK1 Signaling Pathways

HPK1 functions as a key node in the intricate signaling cascades downstream of the T cell receptor. Upon TCR engagement, HPK1 is recruited to the signalosome where it becomes activated and subsequently phosphorylates key downstream substrates, leading to the attenuation of T cell activation.

Figure 1: HPK1 Signaling Pathway in T-Cell Activation. This diagram illustrates the central role of HPK1 in negatively regulating TCR signaling. This compound blocks HPK1 activity, preventing the phosphorylation of SLP-76 and subsequent signal termination.

Data Presentation: Target Engagement of Representative HPK1 Inhibitors

The following tables summarize quantitative data for well-characterized HPK1 inhibitors, providing a benchmark for the evaluation of new chemical entities like this compound.

Table 1: Biochemical Potency of Representative HPK1 Inhibitors

| Compound | Assay Type | IC50 (nM) | Reference |

| BGB-15025 | Biochemical Kinase Assay | 1.04 | [6] |

| Compound K | Biochemical Kinase Assay | 2.6 | [7] |

| AZ3246 | Biochemical Kinase Assay | < 3 | [5] |

| Sunitinib | In vitro Kinase Assay | 15 | [8] |

Table 2: Cellular Target Engagement and Functional Activity of Representative HPK1 Inhibitors

| Compound | Cellular Assay | Cell Type | IC50 / EC50 (nM) | Reference |

| BGB-15025 | pSLP-76 Inhibition | Splenic T cells | Dose-dependent | [6] |

| Compound K | pSLP-76 Inhibition | Human Whole Blood | ~5000 | [7] |

| AZ3246 | IL-2 Secretion | T cells | 90 | [5] |

| BGB-15025 | IL-2 Production | T cells | Dose-dependent | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HPK1 target engagement. Below are representative protocols for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

Figure 2: Workflow for a typical biochemical HPK1 kinase assay. This illustrates the key steps from reagent preparation to signal detection.

Protocol:

-

Compound Preparation: Serially dilute this compound in DMSO to the desired concentrations.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human HPK1 enzyme and the substrate (e.g., a synthetic peptide of SLP-76) in the reaction buffer. Prepare an ATP solution at the desired concentration (e.g., at the Kₘ for ATP).

-

Kinase Reaction: In a 384-well plate, add the test compound, HPK1 enzyme, and the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-SLP-76 (pSLP-76) Western Blot Assay

This assay directly measures the phosphorylation of HPK1's primary substrate, SLP-76, in a cellular context, providing a direct readout of target engagement.

Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat T cells) to an appropriate density. Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Cell Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for phospho-SLP-76 (Ser376). Subsequently, probe with a primary antibody for total SLP-76 as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the pSLP-76 signal to the total SLP-76 signal and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The binding of a ligand, such as this compound, to its target protein, HPK1, typically increases the protein's thermal stability.

Figure 3: General workflow for a Cellular Thermal Shift Assay. This diagram outlines the process of determining target engagement by measuring changes in protein thermal stability upon ligand binding.

Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

-

Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

-

Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of soluble HPK1 at each temperature by Western blotting or other quantitative protein detection methods.

-

Data Analysis: Plot the amount of soluble HPK1 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Conclusion

The inhibition of HPK1 represents a promising therapeutic strategy in immuno-oncology. A thorough understanding of the target engagement of inhibitors like this compound is paramount for their successful development. This guide provides a comprehensive overview of the HPK1 signaling pathway, methods for assessing target engagement, and representative data to aid researchers in this field. By employing a combination of biochemical and cellular assays, the potency, selectivity, and mechanism of action of novel HPK1 inhibitors can be robustly characterized, paving the way for the next generation of cancer immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|CAS 2201098-03-3|DC Chemicals [dcchemicals.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]

- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abstract 3517: Pharmacologic inhibition of HPK1 kinase activity enhances immune cell activation and T cell mediated anti-tumor activity | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-15 chemical structure and properties

An In-Depth Technical Guide to a Potent and Selective HPK1 Inhibitor

This guide provides a comprehensive technical overview of a representative potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, GNE-6893. While the specific compound "Hpk1-IN-15" could not be definitively identified in the public domain, GNE-6893 serves as an excellent exemplar of a well-characterized HPK1 inhibitor with robust preclinical data. This document is intended for researchers, scientists, and drug development professionals working in the field of immuno-oncology.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2] This phosphorylation leads to the dampening of the T-cell immune response.[2] Consequently, inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity.[2]

Chemical Structure and Properties of GNE-6893

GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of HPK1.[2]

Chemical Structure:

Physicochemical and Biochemical Properties of GNE-6893

| Property | Value | Reference |

| IUPAC Name | methyl (3R,4S)-3-((6-amino-5-(isoquinolin-5-yl)-[3][4][5]triazolo[1,5-a]pyridin-2-yl)methoxy)-4-methyltetrahydrofuran-3-ylcarbamate | [2] |

| Molecular Formula | C27H28N8O4 | [2] |

| Molecular Weight | 528.57 g/mol | [2] |

| HPK1 Ki | < 0.013 nM | [6] |

| pSLP76 IC50 (Jurkat cells) | 157 nM (for an early lead compound) | [6] |

| Kinase Selectivity | >3000-fold selective over many other kinases | [2] |

HPK1 Signaling Pathway

HPK1 plays a crucial role in the negative feedback loop of T-cell activation. The following diagram illustrates the canonical HPK1 signaling pathway upon T-cell receptor stimulation.

Caption: HPK1 signaling cascade in T-cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test inhibitor (e.g., GNE-6893)

-

Assay plates (e.g., 384-well white plates)

-

Luminometer

Protocol:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).

-

Add 2 µL of HPK1 enzyme solution to each well.

-

Add 2 µL of a mixture of MBP substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation of SLP-76 Assay

This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

-

Jurkat T-cells

-

Anti-CD3/anti-CD28 antibodies

-

Test inhibitor (e.g., GNE-6893)

-

Lysis buffer

-

ELISA kit for phosphorylated SLP-76 (pSLP-76)

Protocol:

-

Culture Jurkat T-cells to the desired density.

-

Pre-incubate the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells to extract cellular proteins.

-

Quantify the amount of pSLP-76 in the cell lysates using a sandwich ELISA.

-

Determine the IC50 value of the inhibitor by plotting the pSLP-76 levels against the inhibitor concentration.

T-cell Proliferation and Cytokine Production Assay

This functional assay assesses the downstream effects of HPK1 inhibition on T-cell activation, such as proliferation and the secretion of cytokines like Interleukin-2 (IL-2).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Anti-CD3/anti-CD28 antibodies or beads

-

Test inhibitor (e.g., GNE-6893)

-

Cell proliferation dye (e.g., CFSE)

-

ELISA kit for IL-2

Protocol:

-

Isolate PBMCs from healthy donor blood.

-

Label the T-cells within the PBMC population with a proliferation dye if measuring proliferation.

-

Culture the PBMCs in the presence of various concentrations of the test inhibitor or DMSO.

-

Stimulate the cells with anti-CD3/anti-CD28.

-

Incubate the cells for 48-72 hours.

-

For proliferation analysis, acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye.

-

For cytokine analysis, collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.

-

Determine the EC50 value for the enhancement of T-cell proliferation or IL-2 production.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of a novel HPK1 inhibitor.

Caption: HPK1 inhibitor discovery workflow.

Conclusion

The inhibition of HPK1 represents a compelling strategy in immuno-oncology to enhance the body's natural anti-tumor immune response. Potent and selective inhibitors like GNE-6893 have demonstrated significant promise in preclinical studies by effectively blocking the negative regulatory function of HPK1 in T-cells. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of novel HPK1 inhibitors, paving the way for the development of new cancer immunotherapies.

References

- 1. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]

- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nimbustx.com [nimbustx.com]

- 4. nimbustx.com [nimbustx.com]

- 5. onclive.com [onclive.com]

- 6. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in T-Cell Exhaustion and its Therapeutic Targeting by Hpk1-IN-15

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell exhaustion is a state of cellular dysfunction that arises during chronic antigen exposure, primarily within the tumor microenvironment, posing a significant barrier to effective cancer immunotherapy. Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and a key mediator of T-cell exhaustion. High HPK1 expression correlates with increased T-cell dysfunction and poorer patient prognosis in several cancers. Pharmacological inhibition of HPK1 kinase activity represents a promising therapeutic strategy to reverse T-cell exhaustion and enhance anti-tumor immunity. This guide provides a comprehensive overview of the HPK1 signaling pathway, its role in T-cell exhaustion, and the therapeutic rationale for its inhibition, with a focus on the potent inhibitor Hpk1-IN-15 and other exemplary small molecules. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction to HPK1 (MAP4K1)

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a member of the Ste20-like serine/threonine kinase superfamily.[1] Its expression is primarily restricted to hematopoietic lineage cells, including T-cells, B-cells, and dendritic cells (DCs).[2] Within these immune cells, HPK1 functions as an intracellular negative feedback regulator, attenuating signaling pathways downstream of antigen receptors, most notably the T-cell receptor (TCR).[1][2] This "braking" mechanism is crucial for maintaining immune homeostasis and preventing autoimmunity, but it is often co-opted by tumors to facilitate immune evasion.[3]

The HPK1 Signaling Pathway in T-Cell Regulation

Upon engagement of the T-cell receptor (TCR) with its cognate antigen, a signaling cascade is initiated to activate the T-cell. HPK1 is a critical negative regulator in this process.

-

Recruitment and Activation: Following TCR stimulation, HPK1 is recruited to a signaling complex at the cell membrane involving the adaptor proteins Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][4]

-

Phosphorylation of SLP-76: Activated HPK1 then phosphorylates the adaptor protein SLP-76 at a key serine residue, Ser376.[4][5]

-

Signal Termination: This phosphorylation event creates a docking site for the 14-3-3 protein, a negative regulatory molecule.[4] The binding of 14-3-3 to phosphorylated SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which destabilizes the entire TCR signaling complex.[6]

-

Downstream Consequences: The degradation of SLP-76 effectively terminates downstream signaling pathways, including the activation of Phospholipase C-gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK), leading to reduced T-cell activation, proliferation, and production of key effector cytokines like Interleukin-2 (IL-2).[4]

The Role of HPK1 in T-Cell Exhaustion

T-cell exhaustion is a dysfunctional state characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors (e.g., PD-1, TIM-3), and an altered transcriptional profile. This state is a major mechanism of tumor immune evasion.[7]

Studies have demonstrated a direct link between HPK1 activity and T-cell exhaustion:

-

Correlation with Exhaustion Markers: High expression of HPK1 is correlated with increased T-cell exhaustion markers and worse patient survival in several cancer types.[7] The HPK1-NFκB-Blimp1 axis has been identified as a key pathway mediating this T-cell dysfunction.[7]

-

Genetic Inactivation Studies: Mice with genetic knockout of HPK1 (HPK1-/-) or with a kinase-dead version of HPK1 (HPK1.kd) exhibit enhanced anti-tumor immunity.[8] Tumor-infiltrating lymphocytes (TILs) from these mice are less exhausted, more proliferative, and produce higher levels of effector cytokines.[7][8]

-

Resistance to Immunosuppression: The tumor microenvironment is rich in immunosuppressive factors like Prostaglandin E2 (PGE2) and adenosine. HPK1-deficient T-cells are notably resistant to the suppressive effects of these molecules, allowing them to maintain function within the tumor.[9]

This compound and Pharmacological Inhibition of HPK1

The central role of HPK1's kinase activity in suppressing T-cell function makes it an attractive target for small molecule inhibitors in immuno-oncology.[3][8]

This compound is a potent and selective inhibitor of HPK1.[10][11][12] While detailed public data on this specific compound is limited, it is representative of a class of molecules designed to block the catalytic activity of HPK1.[10][11] The effects of potent HPK1 inhibitors have been well-characterized through numerous preclinical studies using other exemplary compounds.

Pharmacological inhibition of HPK1:

-

Enhances T-cell Function: Potently enhances T-cell cytokine production (IFN-γ, IL-2) and proliferation upon TCR stimulation.[9][13]

-

Synergizes with Checkpoint Blockade: Shows synergistic effects when combined with anti-PD-1/PD-L1 antibodies, leading to superior tumor control compared to either agent alone.[8][13]

-

Broadens Immune Response: In addition to reinvigorating T-cells, HPK1 inhibition can also enhance the function of dendritic cells (DCs) and B-cells.[2]

Quantitative Data on HPK1 Inhibition

The following tables summarize quantitative data from preclinical studies, demonstrating the impact of genetic or pharmacological inhibition of HPK1 on T-cell function.

Table 1: Effect of HPK1 Inhibition on T-Cell Signaling and Function

| Parameter | Model System | Effect of HPK1 Inhibition | Fold Change / IC50 | Reference |

|---|---|---|---|---|

| HPK1 Kinase Activity | Biochemical Assay | Inhibition by NDI-101150 | IC50: 0.7 nM | [14] |

| Biochemical Assay | Inhibition by Compound K | IC50: 2.6 nM | [1] | |

| Biochemical Assay | Inhibition by ISR-05 | IC50: 24.2 µM | [15][16] | |

| pSLP-76 (Ser376) | Human PBMC Cellular Assay | Inhibition by NDI-101150 | IC50: 41 nM | [14] |

| IL-2 Secretion | Human T-cells | Induction by AZ3246 | EC50: 90 nM | [11] |

| IFN-γ Production | Human CD8+ T-cells + Compound 1 | Increased production | ~2-3 fold | [9] |

| Antigen-Specific Lysis | Engineered T-cells + CompK | Enhanced tumor lysis | ~1.5-2 fold |[2] |

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

| Tumor Model | Treatment | Outcome | % Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|---|

| MC38 Colon Carcinoma | HPK1.kd mice vs WT | Reduced tumor growth | ~50-60% reduction in volume | [8] |

| MC38 Colon Carcinoma | HPK1.kd + anti-PD-L1 | Enhanced tumor control | Superior to single treatment | [8] |

| CT-26 Colon Carcinoma | NDI-101150 + anti-PD-1 | Complete tumor regressions | Not specified, but complete regressions noted | [14] |

| 1956 Sarcoma | CompK + anti-PD-1 | Synergistic anti-tumor efficacy | ~80% TGI vs ~40-50% for single agents |[2] |

Key Experimental Protocols

In Vitro T-Cell Exhaustion Model

This protocol describes the generation of human exhausted-like T-cells by chronic stimulation.

Objective: To induce a phenotype of T-cell exhaustion in vitro for screening immunomodulatory compounds.

Methodology:

-

T-Cell Isolation: Isolate human pan-T cells or specific CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.

-

Initial Activation (Stimulation 1): Culture isolated T-cells at 1x106 cells/mL in complete RPMI medium supplemented with IL-2 (e.g., 50 U/mL). Add anti-CD3/CD28-coated Dynabeads at a 1:1 bead-to-cell ratio. Culture for 2-3 days.

-

Chronic Re-stimulation: Every 2-3 days for a total period of 8-14 days, perform the following:

-

Count the cells and collect supernatant for cytokine analysis.

-

Remove the magnetic beads.

-

Re-plate the T-cells at 1x106 cells/mL in fresh media with IL-2.

-

Add fresh anti-CD3/CD28 beads at a 1:1 ratio.[17]

-

-

Control Groups:

-

Non-Exhausted: T-cells stimulated only once at Day 0 and cultured for the same duration in IL-2 containing media without further stimulation.

-

Resting: Unstimulated T-cells cultured in parallel.

-

-

Analysis: At the end of the culture period, analyze the cells for:

-

Phenotype: Expression of exhaustion markers (PD-1, TIM-3, LAG-3) by flow cytometry.[17]

-

Function: Re-stimulate a portion of the cells and measure cytokine production (IFN-γ, TNF-α) by ELISA or intracellular cytokine staining.[18]

-

Proliferation: Assess proliferative capacity using CFSE or similar dye dilution assays.

-

HPK1 Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescent assay to measure the kinase activity of purified HPK1 and assess the potency of inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against HPK1.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. The luminescent signal positively correlates with the amount of ADP formed.[19]

Methodology:

-

Reagent Preparation:

-

Prepare 1x Kinase Reaction Buffer.

-

Dilute purified recombinant HPK1 enzyme and substrate (e.g., Myelin Basic Protein, MBP) in Kinase Reaction Buffer.

-

Prepare an ATP solution at the desired concentration (e.g., 10 µM).

-

Prepare a serial dilution of the test inhibitor (e.g., this compound) in buffer with a constant, low percentage of DMSO.

-

-

Kinase Reaction (in 384-well plate):

-

Add 1 µL of test inhibitor dilution (or DMSO vehicle for control).

-

Add 2 µL of HPK1 enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.[19]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[20]

-

-

Data Acquisition and Analysis:

-

Read luminescence on a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

-

Cellular HPK1 Target Engagement Assay

This protocol measures the inhibition of HPK1 activity within intact cells by quantifying the phosphorylation of its direct substrate, SLP-76.

Objective: To determine the cellular potency (IC50) of an HPK1 inhibitor.

Methodology:

-

Cell Culture and Treatment:

-

Use Jurkat T-cells, which endogenously express HPK1 and the TCR signaling machinery.[21]

-

Plate the cells and pre-incubate with a serial dilution of the HPK1 inhibitor for 1-2 hours.

-

-

Cell Stimulation:

-

Stimulate the T-cells with anti-human CD3/CD28 antibodies (e.g., plate-bound or bead-conjugated) for a short duration (e.g., 30 minutes) to activate the TCR pathway and induce HPK1-mediated phosphorylation of SLP-76.[22]

-

-

Cell Lysis:

-

Lyse the cells to release intracellular proteins.

-

-

Quantification of pSLP-76 (Ser376):

-

Data Analysis:

-

Normalize the pSLP-76 signal to total protein concentration or a housekeeping protein.

-

Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

-

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an HPK1 inhibitor, alone or in combination with checkpoint blockade.

Objective: To assess the in vivo anti-tumor activity of an HPK1 inhibitor.

Methodology:

-

Animal Model: Use immunocompetent mice, such as C57BL/6.

-

Tumor Cell Implantation:

-

Subcutaneously inject a syngeneic tumor cell line (e.g., 1x106 MC38 colon carcinoma cells) into the flank of the mice.[23]

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Treatment:

-

Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1 antibody, HPK1 inhibitor + anti-PD-1).

-

Administer the HPK1 inhibitor orally according to a predetermined schedule (e.g., once or twice daily).[24]

-

Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection (e.g., twice a week).

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health.

-

At the end of the study (or at an interim timepoint), tumors and spleens can be harvested for ex vivo analysis.

-

-

Ex Vivo Analysis:

-

Prepare single-cell suspensions from the tumors.

-

Analyze the composition and activation state of tumor-infiltrating lymphocytes (TILs) by flow cytometry, assessing markers for T-cell activation (CD69, CD25), exhaustion (PD-1, TIM-3), and memory subsets.[23]

-

Conclusion

Hematopoietic Progenitor Kinase 1 is a well-validated, high-value target for cancer immunotherapy. Its kinase activity is a critical node in a negative feedback loop that constrains T-cell function and promotes T-cell exhaustion within the tumor microenvironment. Potent and selective small molecule inhibitors, such as this compound and others in clinical development, have demonstrated the ability to reverse key aspects of T-cell dysfunction. By blocking the catalytic function of HPK1, these inhibitors can reinvigorate exhausted T-cells, enhance the production of anti-tumor cytokines, and synergize with existing immunotherapies like PD-1 checkpoint blockade. The robust preclinical data and detailed methodologies presented in this guide provide a strong foundation for the continued investigation and clinical translation of HPK1 inhibitors as a novel class of immuno-oncology agents.

References

- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. onclive.com [onclive.com]

- 4. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound|CAS 2201098-03-3|DC Chemicals [dcchemicals.com]

- 12. This compound Datasheet DC Chemicals [dcchemicals.com]

- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NDI-101150 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 15. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. T-Cell Exhaustion [sartorius.com]

- 18. researchgate.net [researchgate.net]

- 19. biofeng.com [biofeng.com]

- 20. promega.com [promega.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. researchgate.net [researchgate.net]

- 23. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Hpk1-IN-15 and its Impact on Dendritic Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function.[1][2] Primarily expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs), HPK1 acts as an intracellular checkpoint, dampening immune responses.[3][4] Its role in restraining T cell activation is well-documented, making it a compelling target for cancer immunotherapy.[2][5] This guide focuses on the effect of HPK1 inhibition, with a specific reference to the potent and selective inhibitor Hpk1-IN-15, on the function of dendritic cells, the master orchestrators of the adaptive immune response.

This compound is a potent and selective inhibitor of HPK1, identified as compound 50 in patent WO2018049200A1.[1][6] While specific data on the effects of this compound on dendritic cell function are not extensively available in the public domain, this guide will detail the known consequences of HPK1 inhibition on DCs based on studies with other small molecule inhibitors and genetic knockout models. The inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity by augmenting the function of various immune cells, including dendritic cells.[2][3]

Core Concept: HPK1 as a Negative Regulator of Dendritic Cell Activation

Dendritic cells are pivotal for initiating T-cell-mediated immunity. Upon encountering antigens, they undergo a maturation process characterized by the upregulation of co-stimulatory molecules and the secretion of pro-inflammatory cytokines. This maturation enables them to effectively present antigens to naive T cells and drive their activation and differentiation.

HPK1 functions as a brake on this activation process.[7][8] Genetic deletion or pharmacological inhibition of HPK1 in dendritic cells leads to a hyper-activated phenotype, suggesting that targeting HPK1 can enhance their immunostimulatory capacity.[7][8][9] This enhanced function is critical for overcoming the immunosuppressive tumor microenvironment and mounting a robust anti-cancer immune response.

Quantitative Data on HPK1 Inhibition in Dendritic Cells

The following tables summarize the quantitative effects of HPK1 inhibition on dendritic cell function, as reported in various studies. It is important to note that these data are derived from experiments using different HPK1 inhibitors or HPK1 knockout models and may not be directly attributable to this compound, for which specific dendritic cell data is not yet publicly available.

Table 1: Effect of HPK1 Inhibition on Co-stimulatory Molecule Expression in Dendritic Cells

| Treatment/Model | Dendritic Cell Type | Co-stimulatory Molecule | Fold/Percent Increase (vs. Control) | Reference |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | CD80 | Higher expression | [7][9] |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | CD86 | Higher expression | [7][9] |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | I-A(b) (MHC Class II) | Higher expression | [7] |

| HPK1 Inhibition (1 µM) | Human Dendritic Cells | Co-stimulatory Molecules | Enhanced expression | [10] |

Table 2: Effect of HPK1 Inhibition on Cytokine Production by Dendritic Cells

| Treatment/Model | Dendritic Cell Type | Cytokine | Fold/Percent Increase (vs. Control) | Reference |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | IL-12 | Increased production | [7][9] |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | IL-1β | Increased production | [7] |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | TNF-α | Increased production | [7] |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | IL-6 | Increased production | [7] |

| HPK1 Inhibition | Human Dendritic Cells matured with LPS and IFN-γ | IL-1β | Statistically significant increase | [10] |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | IL-10 | Reduced levels | [9] |

Table 3: Functional Consequences of HPK1 Inhibition in Dendritic Cells

| Treatment/Model | Dendritic Cell Type | Functional Outcome | Observation | Reference |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | T-cell Proliferation | Superior stimulation of T-cell proliferation in vitro and in vivo | [7] |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | Resistance to Apoptosis | Significantly resistant to LPS-induced apoptosis | [7] |

| HPK1 Knockout (-/-) | Bone Marrow-Derived DCs (BMDCs) | Anti-tumor Immunity | More efficient elimination of established tumors in a murine model | [7][8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by HPK1 in dendritic cells and the general workflows for assessing dendritic cell function.

Signaling Pathways

References

- 1. This compound|CAS 2201098-03-3|DC Chemicals [dcchemicals.com]

- 2. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]

- 3. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. miltenyibiotec.com [miltenyibiotec.com]

- 10. Mixed lymphocyte reaction (MLR) [bio-protocol.org]

Investigating HPK1 Inhibitors in Syngeneic Tumor Models: An In-depth Technical Guide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the investigation of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in syngeneic tumor models. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Its inhibition is a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][5] This document details the preclinical efficacy of various HPK1 inhibitors, outlines key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concept: HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), functions as an intracellular checkpoint, attenuating T-cell activation and proliferation.[3][6][7] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[2][4][5] This phosphorylation event leads to the degradation of SLP-76, thereby dampening the downstream signaling cascade required for a robust immune response.[2][5] Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell function, increase pro-inflammatory cytokine production, and lead to significant tumor growth suppression in various preclinical models.[1][5][8] Consequently, small molecule inhibitors of HPK1 are being actively developed as a novel class of cancer immunotherapeutics.[1][8][9]

In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Tumor Models

The anti-tumor activity of several novel, orally active HPK1 inhibitors has been demonstrated in a variety of syngeneic mouse tumor models. These models are crucial for evaluating immuno-oncology agents as they utilize immunocompetent mice, allowing for the study of the interplay between the therapeutic, the tumor, and the host immune system.

Below is a summary of the quantitative data on tumor growth inhibition for different HPK1 inhibitors.

| Inhibitor | Syngeneic Model | Dosing | Tumor Growth Inhibition (TGI) - Monotherapy | TGI - Combination Therapy | Combination Agent | Reference |

| Unnamed Inhibitor | CT26 (Colon Carcinoma) | 30 mg/kg p.o. BID | 42% | 95% | anti-PD-1 | [10] |

| PCC-1 | CT26 (Colon Carcinoma) | Not Specified | Strong TGI | Significantly Greater TGI | anti-CTLA4 | [11] |

| PCC-1 | MC38-hPD-L1 (Colon Adenocarcinoma) | Not Specified | Strong TGI | Enhanced Tumor Rejection | Atezolizumab (anti-PD-L1) | [11] |

| DS21150768 | Multiple Models (12 total) | Not Specified | Suppressed Tumor Growth | Suppressed Tumor Growth | anti-PD-1 | [1] |

| Compound K | 1956 (Sarcoma) | Not Specified | - | Superb Antitumor Efficacy | anti-PD-1 | [8] |

| Compound K | MC38 (Colon Adenocarcinoma) | Not Specified | - | Superb Antitumor Efficacy | anti-PD-1 | [8] |

| Compound 16 | CT26 (Colon Carcinoma) | Not Specified | Good Antitumor Efficacy | Synergistic Effect | anti-PD-1 | [5] |

Note: "Not Specified" indicates that the specific dosing regimen was not detailed in the provided source materials. TGI values represent the percentage of tumor growth inhibition compared to a vehicle control group.

Key Signaling Pathways and Experimental Overviews

To better understand the mechanism of action and the experimental approach for evaluating HPK1 inhibitors, the following diagrams illustrate the HPK1 signaling pathway and a typical in vivo study workflow.

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Caption: Experimental Workflow for In Vivo Syngeneic Tumor Models.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of results. The following sections outline generalized protocols based on common practices reported in the literature for evaluating HPK1 inhibitors.

Syngeneic Tumor Model Establishment

-

Animal Models: Typically, 6-8 week old female BALB/c (for CT26 tumors) or C57BL/6 (for MC38 tumors) mice are used. Animals are allowed to acclimatize for at least one week before the start of the experiment.

-

Cell Lines: Murine colorectal carcinoma cell lines CT26 or MC38 are commonly used. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Implantation: Tumor cells are harvested during their exponential growth phase and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS). A typical injection consists of 0.5 x 10⁶ to 1 x 10⁶ cells in a volume of 100 µL, implanted subcutaneously into the right flank of the mouse.

Drug Formulation and Administration

-

HPK1 Inhibitor: The small molecule inhibitor (e.g., PCC-1, Insilico Medicine's compound) is typically formulated for oral administration (p.o.).[10][11] The vehicle can vary but may consist of solutions like 0.5% methylcellulose. Dosing is often performed once or twice daily (BID).[10]

-

Checkpoint Inhibitors: Antibodies such as anti-PD-1, anti-PD-L1 (e.g., Atezolizumab), or anti-CTLA4 are administered via intraperitoneal (i.p.) injection.[10][11] Dosing schedules are typically less frequent, for example, twice a week.

-

Treatment Initiation: Treatment usually begins when tumors reach a predetermined average size (e.g., 100-150 mm³).

In Vivo Efficacy Assessment

-

Tumor Measurement: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study to determine the efficacy of the treatment. The formula is: TGI (%) = [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.

-

Body Weight and Health Monitoring: Animal body weight is recorded regularly as a measure of general health and treatment toxicity.

Pharmacodynamic and Immune Analysis

-

Target Engagement: To confirm the inhibitor is hitting its target in vivo, phosphorylation of SLP76 (pSLP76) can be measured.[4][10][11] This often involves treating mice, stimulating T-cells ex vivo (e.g., with an anti-CD3 antibody), and then analyzing splenocytes or blood for pSLP76 levels via flow cytometry or TR-FRET.[4][10]

-

Immune Cell Profiling: At the study endpoint, tumors and spleens are harvested. Tissues can be dissociated into single-cell suspensions. Flow cytometry is then used to quantify various immune cell populations, such as CD8+ T cells, CD4+ T cells, regulatory T cells (Tregs), and dendritic cells (DCs).[5][8]

-

Cytokine Analysis: Blood is collected to measure systemic cytokine levels (e.g., IL-2, IFN-γ, TNF-α).[5][11] Tumor homogenates can also be analyzed for local cytokine concentrations. Assays like ELISA or multiplex bead arrays are commonly employed.

Conclusion

The pharmacological inhibition of HPK1 represents a compelling strategy in immuno-oncology. Data from various syngeneic tumor models consistently demonstrate that small molecule HPK1 inhibitors can induce potent anti-tumor responses, both as monotherapies and in combination with established immune checkpoint blockers.[5][8][10][11] The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate this promising therapeutic target. Future work will likely focus on optimizing dosing strategies, identifying predictive biomarkers, and advancing the most promising HPK1 inhibitor candidates into clinical trials.[1][6][9]

References

- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 11. jitc.bmj.com [jitc.bmj.com]

Preclinical Data on a Novel HPK1 Inhibitor: A Technical Overview

Note: The specific compound "Hpk1-IN-15" was not identified in publicly available literature. This document provides a comprehensive overview of preclinical data for a representative, potent, and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, referred to herein as HPK1-IN-A , based on published preclinical findings for various advanced HPK1 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a crucial negative regulator of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling pathways.[1][3][4][5][6][7] By dampening immune cell activation, HPK1 can limit the ability of the immune system to mount an effective anti-tumor response.[6] Consequently, inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][3][6]

This technical guide summarizes the preclinical data for HPK1-IN-A, a novel small molecule inhibitor of HPK1.

Quantitative Data Summary

The following tables summarize the key preclinical data for HPK1-IN-A, covering its biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy.

Table 1: Biochemical and Cellular Activity of HPK1-IN-A

| Parameter | Value | Cell Line / Assay Condition |

| HPK1 Enzymatic IC50 | 10.4 nM | Biochemical kinase assay |

| Kinase Selectivity | ||

| Other MAP4K Family Kinases | 85 - 665 nM | Panel of TCR-related kinases |

| Cellular pSLP76 Inhibition | ~50% at 24h | Ex vivo in BALB/c mice treated with 100 mg/kg p.o. and stimulated with anti-CD3 |

| IL-2 Production | Increased | Human and mouse primary T cells |

| IFN-γ Production | Increased | Human and mouse primary T cells |

| Granzyme B Production | Increased | Activated cytotoxic T cells |

Table 2: Pharmacokinetic Profile of HPK1-IN-A

| Species | Dose & Route | T1/2 | Cmax | Oral Bioavailability (F%) |

| Mouse | 1 mg/kg IV | 0.6 h | - | - |

| 10 mg/kg PO | - | 1801 ng/mL | 116% | |

| Rat | 1 mg/kg IV | 0.8 h | - | - |

| 10 mg/kg PO | - | 518 ng/mL | 80% |

Table 3: In Vivo Anti-Tumor Efficacy of HPK1-IN-A

| Tumor Model | Treatment Group | Dosing | Tumor Growth Inhibition (TGI) |

| CT26 Syngeneic Model | HPK1-IN-A | 30 mg/kg p.o. BID | 42% |

| Anti-PD-1 | 3 mg/kg i.p. | 36% | |

| HPK1-IN-A + Anti-PD-1 | As above | 95% |

Experimental Protocols

Detailed methodologies for the key experiments are described below.

HPK1 Enzymatic Assay

-

Objective: To determine the in vitro potency of HPK1-IN-A against HPK1 kinase activity.

-

Methodology:

-

Recombinant human HPK1 enzyme is incubated with a specific substrate peptide and ATP in a kinase reaction buffer.

-

HPK1-IN-A is serially diluted and added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Kinase Selectivity Profiling

-

Objective: To assess the selectivity of HPK1-IN-A against other kinases, particularly those in the MAP4K family and other TCR-related kinases.

-

Methodology:

-

HPK1-IN-A is tested at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human kinases.

-

For kinases showing significant inhibition, IC50 values are determined using enzymatic assays similar to the one described for HPK1.

-

The results are expressed as IC50 values for each kinase, allowing for a quantitative comparison of potency and selectivity.

-

Cellular Phospho-SLP76 (pSLP76) Inhibition Assay

-

Objective: To measure the ability of HPK1-IN-A to inhibit its direct cellular target, SLP76, in T cells.

-

Methodology:

-

Human or mouse primary T cells are isolated and pre-incubated with varying concentrations of HPK1-IN-A.

-

T cells are then stimulated with an anti-CD3 antibody (e.g., OKT3) to activate the TCR signaling pathway.[4]

-

After a short incubation period, the cells are lysed.

-

The level of phosphorylated SLP76 at Serine 376 (pSLP76 S376) is measured by Western blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).[4][8]

-

Total SLP76 and a housekeeping protein (e.g., GAPDH) are also measured for normalization.

-

Cytokine Production Assay

-

Objective: To evaluate the effect of HPK1-IN-A on T-cell effector functions.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured in the presence of serial dilutions of HPK1-IN-A.

-

The cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine secretion.[3]

-

After 24-72 hours, the cell culture supernatant is collected.

-

The concentrations of secreted cytokines, such as IL-2 and IFN-γ, are measured using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[4]

-

Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic properties of HPK1-IN-A in preclinical species.

-

Methodology:

-

Mice and rats are administered HPK1-IN-A either intravenously (IV) or orally (PO).

-

Blood samples are collected at various time points post-dosing.

-

The concentration of HPK1-IN-A in plasma is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), and oral bioavailability (F%), are calculated using standard non-compartmental analysis.

-

In Vivo Tumor Growth Inhibition Studies

-

Objective: To assess the anti-tumor efficacy of HPK1-IN-A as a monotherapy and in combination with an immune checkpoint inhibitor.

-

Methodology:

-

Syngeneic tumor models (e.g., CT26 colon carcinoma in BALB/c mice) are established by subcutaneously implanting tumor cells.

-

Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, HPK1-IN-A, anti-PD-1 antibody, and the combination of HPK1-IN-A and anti-PD-1.

-

HPK1-IN-A is administered orally, and the anti-PD-1 antibody is given via intraperitoneal injection, according to a defined schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for evaluating HPK1 inhibitors.

Caption: HPK1 signaling pathway in T-cell activation.

Caption: Preclinical evaluation workflow for an HPK1 inhibitor.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for Hpk1-IN-15 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of Hpk1-IN-15, a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided methodologies are essential for assessing the potency, selectivity, and mechanism of action of HPK1 inhibitors in a preclinical setting.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor signaling pathways.[1][3][4] Upon TCR engagement, HPK1 is activated and subsequently attenuates T-cell activation and proliferation.[4] This negative feedback mechanism is a key immune checkpoint. In the context of oncology, tumors can exploit this pathway to evade immune surveillance.[4] Inhibition of HPK1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity by potentiating T-cell responses.[4] HPK1 inhibitors block its kinase activity, preventing the phosphorylation of downstream targets and disrupting the negative regulatory loop that suppresses T-cell activation.[4]

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and, once activated, phosphorylates key adaptor proteins such as SLP-76.[1][5] This phosphorylation leads to the degradation of SLP-76, which in turn dampens the downstream signaling cascade, including the activation of PLCγ1 and ERK, ultimately leading to reduced T-cell activation and proliferation.[5]

Biochemical Kinase Assay for this compound

This protocol describes a luminescent-based in vitro kinase assay to determine the potency of this compound. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.

Experimental Workflow

The following diagram outlines the key steps of the in vitro kinase inhibition assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human HPK1 | BPS Bioscience | 40398 |

| Myelin Basic Protein (MBP) Substrate | BPS Bioscience | 79696 |

| ATP (500 µM) | BPS Bioscience | 79686 |

| 5x Kinase Assay Buffer | BPS Bioscience | 79334 |

| ADP-Glo™ Kinase Assay Kit | Promega | V6071 |

| This compound | Synthesized/Procured | N/A |

| DMSO | Sigma-Aldrich | D2650 |

| 96-well white plates | Corning | 3917 |

Experimental Protocol

-

Preparation of Reagents:

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled H₂O.

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound or DMSO (for control wells) to a 96-well white plate.

-

Add 10 µL of the HPK1 enzyme solution to each well.

-

To initiate the kinase reaction, add 10 µL of a master mix containing the MBP substrate and ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and no enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation

The potency of this compound can be compared with other known HPK1 inhibitors. The table below provides a template for summarizing such data.

| Compound | HPK1 IC₅₀ (nM) | Assay Method | Reference |

| This compound | TBD | ADP-Glo™ | Current Study |

| Compound 22 | 0.061 | Not Specified | [3] |

| GNE-1858 | 1.9 | Not Specified | [3] |

| XHS | 2.6 | Not Specified | [3] |

| M074-2865 | 2,930 | Caliper MSA | [3] |

| ISR-05 | 24,200 | Radiometric | [6] |

| ISR-03 | 43,900 | Radiometric | [6] |

TBD: To be determined by the experiment.

Cellular Assay: T-Cell Activation

To assess the functional effect of this compound on T-cells, a cell-based assay measuring T-cell activation can be performed. This can be achieved by stimulating human Peripheral Blood Mononuclear Cells (PBMCs) and measuring the production of cytokines such as IL-2.

Protocol Outline

-

Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Pre-treat the PBMCs with various concentrations of this compound for 1-2 hours.

-

Stimulate the T-cells within the PBMC population using anti-CD3 and anti-CD28 antibodies.

-

Incubate the cells for 24-48 hours.

-

Collect the cell supernatant and measure the concentration of secreted IL-2 using an ELISA kit.

-

Increased IL-2 production in the presence of this compound would indicate the reversal of HPK1-mediated T-cell suppression.

The protocols and information provided herein offer a robust framework for the in vitro evaluation of this compound. By determining its biochemical potency against HPK1 and its functional effects on T-cell activation, researchers can effectively characterize this compound and advance its development as a potential cancer immunotherapy agent.

References

- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hpk1-IN-15 pSLP-76 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (pSLP-76).[3][4] This phosphorylation event initiates a cascade that leads to the disassembly of the TCR signaling complex and dampens T-cell activation, thereby suppressing the anti-tumor immune response.[5]

Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell killing.[1][6] Hpk1-IN-15 is a potent and selective small molecule inhibitor of HPK1.[7] By blocking the catalytic activity of HPK1, this compound prevents the phosphorylation of SLP-76, leading to sustained T-cell activation and an enhanced immune response.

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory activity of this compound on SLP-76 phosphorylation in a cellular context. The phosphorylation of SLP-76 at Ser376 serves as a key proximal biomarker for HPK1 target engagement.[3][8]

Signaling Pathway

The binding of an antigen to the T-cell receptor (TCR) initiates a signaling cascade. HPK1 is recruited to the signaling complex where it becomes activated. Active HPK1 then phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76. This cascade ultimately attenuates the T-cell response. This compound inhibits the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and sustaining the T-cell signaling required for an anti-tumor immune response.

Caption: HPK1-mediated phosphorylation of SLP-76 and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key in vitro and cellular potency metrics for a representative HPK1 inhibitor. This data is for illustrative purposes, and specific values for this compound should be determined experimentally.

| Assay Type | Cell Line/System | Readout | Parameter | Illustrative Value |

| Biochemical Kinase Assay | Recombinant HPK1 | ATP Consumption | IC50 | 1.5 nM |

| Cellular pSLP-76 (Ser376) Assay | Jurkat or Human PBMCs | pSLP-76 Levels | IC50 | 25 nM |

| T-Cell Activation Assay | Human PBMCs | IL-2 Secretion | EC50 | 50 nM |

| T-Cell Proliferation Assay | Human PBMCs | CFSE Dilution | EC50 | 60 nM |

Experimental Protocols

Protocol 1: Cell-Based ELISA for pSLP-76 (Ser376)

This protocol describes a cell-based ELISA to quantify the phosphorylation of SLP-76 at Serine 376 in Jurkat cells following treatment with this compound.

Materials:

-

Jurkat cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Anti-CD3/CD28 antibodies for T-cell stimulation

-

Cell-Based ELISA Kit for Phospho-SLP-76 (Ser376) (e.g., from Cell Signaling Technology, Cat# 78222)[9]

-

96-well tissue culture plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed Jurkat cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the cells and incubate for 1-2 hours at 37°C.

-

-

Cell Stimulation:

-

Stimulate the cells by adding anti-CD3/CD28 antibodies to a final concentration of 1 µg/mL each.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and ELISA:

-

Follow the manufacturer's protocol for the Cell-Based ELISA Kit.[9][10][11] This typically involves:

-

Fixing the cells in the wells.

-

Permeabilizing the cells to allow antibody entry.

-

Incubating with a primary antibody specific for pSLP-76 (Ser376).

-

Washing and incubating with an HRP-conjugated secondary antibody.

-

Adding a substrate and measuring the absorbance at 450 nm.

-

-

-

Data Analysis:

-

Normalize the pSLP-76 signal to the total protein content or cell number.

-

Plot the normalized pSLP-76 signal against the concentration of this compound to determine the IC50 value.

-

Caption: Workflow for the cell-based ELISA pSLP-76 inhibition assay.

Protocol 2: Intracellular Flow Cytometry for pSLP-76 (Ser376)

This protocol details the detection of intracellular pSLP-76 by flow cytometry, allowing for the analysis of specific cell populations.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Anti-CD3/CD28 antibodies for stimulation

-

Fixation/Permeabilization Buffer (e.g., from BioLegend)

-

Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

-

(Optional) Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8)

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Prepare a single-cell suspension of PBMCs or Jurkat cells at 1 x 10^6 cells/mL.

-

Treat with serial dilutions of this compound for 1-2 hours at 37°C.

-

Stimulate with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.

-

-

Surface Staining (Optional):

-

If analyzing specific T-cell subsets, stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8) according to the manufacturer's protocol.

-

-

Fixation and Permeabilization:

-

Intracellular Staining:

-

Incubate the permeabilized cells with a fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody for 30 minutes at room temperature in the dark.

-

Wash the cells to remove unbound antibody.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Gate on the cell population of interest (e.g., CD4+ or CD8+ T cells) and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal.

-

-

Data Analysis:

-

Plot the MFI of pSLP-76 against the concentration of this compound to determine the IC50 value.

-

References

- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arcusbio.com [arcusbio.com]

- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 10. FastScan⢠Phospho-SLP-76 (Ser376) ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 13. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 14. Intracellular Flow Cytometry - Protocol - OneLab [onelab.andrewalliance.com]

Application Notes and Protocols for Hpk1-IN-15 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Hpk1-IN-15, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cell culture experiments. The information is intended to guide researchers in studying the effects of HPK1 inhibition on immune cell signaling and function.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and immune responses.[1][2][3][4] HPK1 exerts its inhibitory effect, in part, by phosphorylating the adaptor protein SLP-76 at serine 376 (Ser376).[1][2][5][6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent attenuation of downstream signals.[1][2] Inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity by boosting T-cell activity.[4][8][9] this compound is a potent and selective inhibitor of HPK1 and can be used to investigate the therapeutic potential of targeting this pathway.[10][11]

Chemical Properties and Solubility

A summary of the chemical properties and solubility of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [10][11] |

| Molecular Formula | C₂₄H₂₁F₃N₆O₂S₂ | [10] |

| Molecular Weight | 471.91 g/mol | [10] |

| CAS Number | 2201098-03-3 | [10] |

| Storage in DMSO | 2 weeks at 4°C, 6 months at -80°C | [10][11] |

Signaling Pathway of HPK1 in T-Cell Activation

HPK1 plays a critical role in the negative regulation of T-cell activation. The following diagram illustrates the canonical signaling pathway involving HPK1.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.72 mg of this compound (MW: 471.91) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[10][11]

Jurkat Cell Culture and Treatment

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

Protocol:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the Jurkat cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in cell culture medium. A common starting concentration for in-cell assays with HPK1 inhibitors is 1 µM.[5]

-

Add the desired concentrations of this compound to the cell culture wells.

-

Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity. A DMSO-only control (vehicle control) should be included in all experiments.

-

Incubate the cells with the inhibitor for the desired period (e.g., 1-24 hours) before proceeding with downstream assays.

T-Cell Activation and IL-2 Secretion Assay

This protocol is designed to assess the effect of this compound on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.

Materials:

-

Jurkat T-cells treated with this compound or vehicle control

-

Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

-

Human IL-2 ELISA kit

-

96-well plate reader

Protocol:

-

Pre-treat Jurkat cells with this compound (e.g., 1 µM) or vehicle control for 1-2 hours.

-

Stimulate the T-cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the culture wells.

-

Incubate the cells for 24-48 hours at 37°C.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for IL-2 measurement.

-

Perform the IL-2 ELISA according to the manufacturer's instructions.

-

Read the absorbance on a 96-well plate reader and calculate the concentration of IL-2.

Expected Outcome: Inhibition of HPK1 by this compound is expected to enhance TCR-mediated signaling, leading to an increase in IL-2 secretion compared to the vehicle-treated control.[5]

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on T-cell activation.

References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]